molecular formula C15H11BrO4 B11559620 4-Formyl-2-methoxyphenyl 3-bromobenzoate

4-Formyl-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B11559620
M. Wt: 335.15 g/mol
InChI Key: SBHPTXXZMDGBJO-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 3-bromobenzoate is an organic compound with the molecular formula C15H11BrO4 It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a methoxy group, and a bromine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with 4-formyl-2-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 3-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of various biologically active compounds that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-methoxyphenyl 3-bromobenzoate is unique due to the presence of both a formyl group and a bromine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H11BrO4

Molecular Weight

335.15 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-bromobenzoate

InChI

InChI=1S/C15H11BrO4/c1-19-14-7-10(9-17)5-6-13(14)20-15(18)11-3-2-4-12(16)8-11/h2-9H,1H3

InChI Key

SBHPTXXZMDGBJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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